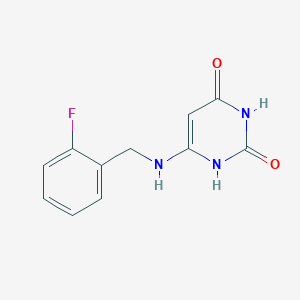

6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6-[(2-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPVPDWSPUANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.

Mode of Action

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities.

Biochemical Pathways

It is known that pyrimidine derivatives can affect a variety of biological pathways.

生化分析

Biochemical Properties

6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between this compound and CDK2 results in the inhibition of the kinase activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. It influences cell signaling pathways such as the PI3K-AKT pathway, which is critical for cell growth and survival. By modulating gene expression and cellular metabolism, this compound exerts its cytotoxic effects on tumor cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest. Furthermore, this compound modulates gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light. Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and other cellular targets, leading to sustained cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The distribution pattern of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

生物活性

6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 235.21 g/mol

- CAS Number : 2098044-24-5

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 235.21 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, several pyrimidine derivatives have been tested against various bacterial strains. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Antitubercular Activity

Research has indicated that certain pyrimidine derivatives possess antitubercular properties. A study focusing on various pyrimidine compounds highlighted their potential as novel antitubercular agents, suggesting that modifications in the structure can enhance their efficacy against Mycobacterium tuberculosis .

Phosphodiesterase Inhibition

There is growing interest in the role of phosphodiesterase (PDE) inhibitors in treating various diseases. Compounds similar to this compound have been identified as potent inhibitors of specific PDEs, which play a crucial role in cellular signaling pathways . Such inhibition can lead to therapeutic effects in conditions like asthma and erectile dysfunction.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited varying degrees of activity against both gram-positive and gram-negative bacteria. The most effective compounds had MIC values ranging from 3.12 to 12.5 μg/mL, outperforming established antibiotics like ciprofloxacin in some cases .

PDE Inhibition Research

In a detailed investigation into PDE inhibitors, researchers screened a library of compounds for their ability to inhibit PDE-V. The results indicated that specific analogs of pyrimidines showed promising inhibitory activity with low EC50 values (effective concentration for 50% inhibition), suggesting their potential as therapeutic agents against diseases mediated by PDEs .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrimidine-2,4-dione derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Effects on Bioactivity: Fluorine Position: The 2-fluorobenzyl group in the target compound may confer distinct electronic effects compared to the 4-fluorobenzyl group in . Fluorine at the ortho position increases steric hindrance and may alter binding interactions. Thio vs. Amino Groups: The 6-arylthio derivatives (e.g., 12j in ) exhibit anti-HIV activity, while amino-substituted analogs (e.g., Mavacamten) target cardiac myosin, suggesting substituent-dependent biological pathways .

Synthetic Accessibility :

- Yields for 6-substituted pyrimidine-diones range from 68% (12j, ) to 81% (12g, ), indicating feasible synthesis via nucleophilic substitution or coupling reactions .

The target compound’s fluorinated substituent may further reduce this gap, enhancing reactivity .

Physicochemical Properties :

- Melting points for 6-substituted derivatives vary widely (e.g., 130–210°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to align with fluorinated analogs (~130–170°C) .

Table: Electronic and Spectral Properties

准备方法

General Synthetic Strategy

The synthesis of 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of a pyrimidine-2,4-dione derivative at the 6-position with a 2-fluorobenzyl halide or equivalent electrophile. The pyrimidine-2,4-dione core can be derived from uracil or barbituric acid derivatives.

- The key reaction is the formation of the C-N bond between the pyrimidine nitrogen at position 6 and the 2-fluorobenzyl group.

- This is commonly achieved by reacting 2,6-diaminopyrimidine or uracil derivatives with 2-fluorobenzyl halides (e.g., chloride or bromide) under basic or catalytic conditions.

Specific Preparation Methods

Nucleophilic Substitution Using 2-Fluorobenzyl Halides

- Starting Materials: Pyrimidine-2,4-dione (uracil) or 2,6-diaminopyrimidine; 2-fluorobenzyl chloride or bromide.

- Reaction Conditions: Typically conducted under basic conditions using potassium carbonate or similar bases to deprotonate the pyrimidine nitrogen and facilitate nucleophilic attack.

- Solvents: Polar aprotic solvents such as dry acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.

- Temperature: Reflux or elevated temperatures (e.g., 80–110 °C) for several hours to ensure complete reaction.

- Catalysts: Sometimes copper(I) catalysis is employed in related triazole-pyrimidine syntheses, but for direct substitution, base alone suffices.

This method is supported by examples of related compounds where propargylation of uracil followed by substitution with benzyl halides has been reported with yields up to 90% after purification by chromatography and recrystallization.

Multicomponent and Cyclization Approaches

- Some pyrimidine derivatives are prepared via multicomponent reactions involving barbituric acid, aryl aldehydes, and 2-aminopyrimidine under reflux in ethanol without catalysts, yielding pyrimidine-2,4-dione derivatives.

- Subsequent substitution with 2-fluorobenzyl amines or halides can be performed to introduce the 6-substituent.

Alternative Routes via β-Ketoester Intermediates

- In more complex syntheses of pyrimidine-2,4-dione analogs, β-ketoesters are cyclized with thiourea and then functionalized via alkylation or Suzuki coupling reactions to install various substituents.

- While this method is more elaborate and used for analogs with additional substituents, it demonstrates the versatility of pyrimidine-2,4-dione chemistry.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, DMSO, ethanol | Dry solvents preferred to avoid hydrolysis; acetonitrile common for nucleophilic substitution |

| Base | Potassium carbonate, sodium hydride, DBU | To deprotonate pyrimidine nitrogen and activate nucleophile |

| Temperature | 80–110 °C | Reflux or controlled heating to drive reaction |

| Reaction Time | 3–24 hours | Depending on substrate reactivity |

| Purification | Column chromatography, recrystallization | Often from dichloromethane/hexane or methanol mixtures |

| Yield | 70–90% | High yields reported with optimized conditions |

Example Synthetic Procedure (Literature-Inspired)

Preparation of 6-((2-fluorobenzyl)amino)pyrimidine-2,4-dione:

- Dissolve uracil (or 2,6-diaminopyrimidine) (1 equiv) in dry acetonitrile.

- Add potassium carbonate (2 equiv) to the solution under nitrogen atmosphere.

- Add 2-fluorobenzyl chloride (1.1 equiv) dropwise.

- Stir the reaction mixture at reflux temperature (~80 °C) for 12 hours.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, cool the mixture and filter off inorganic salts.

- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography (e.g., dichloromethane/methanol gradient).

- Recrystallize from dichloromethane/hexane to obtain pure 6-((2-fluorobenzyl)amino)pyrimidine-2,4-dione as a white solid.

Research Findings and Notes

- The nucleophilic substitution method is straightforward and scalable.

- Use of dry solvents and inert atmosphere improves yield and purity.

- The fluorine substituent on the benzyl group can influence the reactivity and selectivity due to electronic effects.

- Related compounds with 4-fluorobenzyl substitution have been synthesized similarly, confirming the general applicability of this method.

- Purification by recrystallization after chromatography yields high-purity products suitable for biological testing.

- Alternative methods involving multicomponent reactions or β-ketoester intermediates provide routes to more complex analogs but are less direct for this specific compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | Uracil or 2,6-diaminopyrimidine + 2-fluorobenzyl chloride | Base (K2CO3), dry acetonitrile, reflux | Simple, high yield, scalable | Requires dry conditions |

| Multicomponent reaction + substitution | Barbituric acid + aryl aldehydes + 2-aminopyrimidine | Reflux ethanol, no catalyst | Catalyst-free, mild conditions | Multi-step, longer reaction |

| β-Ketoester cyclization + functionalization | β-Ketoesters + thiourea + alkylation | Multiple steps, Suzuki coupling | Structural diversity | Complex, less direct |

常见问题

Q. What are the common synthetic routes for 6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine cores. A general approach includes:

- Alkylation/amination : Reacting a pyrimidine-2,4-dione precursor (e.g., 6-aminouracil derivatives) with 2-fluorobenzyl halides (e.g., bromides or chlorides) in polar aprotic solvents like DMF or DMSO, using bases such as potassium carbonate or triethylamine to deprotonate the amine and drive the substitution .

- Cyclocondensation : For fused derivatives, thiourea or thioacetamide may be used to form thiazole or thieno-pyrimidine rings under acidic conditions (e.g., acetic acid) .

Key factors : Solvent choice, reaction temperature (often 80–120°C), and stoichiometric ratios of reagents significantly impact yield and purity. For example, excess 2-fluorobenzyl bromide improves substitution efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons from the 2-fluorobenzyl group (δ 7.2–7.6 ppm, split due to fluorine coupling) .

- Pyrimidine NH protons (δ 10–12 ppm, broad singlet) .

- Methylene group (N-CH₂-Ar) at δ 4.5–5.2 ppm .

- IR Spectroscopy : Stretch signals for C=O (1700–1650 cm⁻¹) and N-H (3200–3100 cm⁻¹) confirm the dione and amine moieties .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass of C₁₁H₉FN₃O₂ (e.g., m/z 234.07) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis of this compound to improve regioselectivity and yield?

- Solvent Optimization : Use DMF or DCE to enhance nucleophilicity of the amine .

- Base Selection : Strong bases like NaH or K₂CO₃ improve deprotonation of the pyrimidine NH, favoring N-alkylation over O-alkylation .

- Temperature Control : Moderate heating (60–80°C) reduces side reactions (e.g., over-alkylation) .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reaction rates in biphasic systems .

Q. What computational chemistry approaches are employed to predict the electronic properties and reactivity of this compound derivatives?

- DFT/TD-DFT : Calculate HOMO-LUMO gaps (ΔE ≈ 3.9–4.1 eV) to predict charge transfer and redox behavior. For example, fluorine substitution lowers LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic (NH groups) and electrophilic (fluorobenzyl ring) sites for reaction planning .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., n→σ* or π→π*) stabilizing the molecule .

Q. How should researchers address discrepancies in biological activity data across different studies involving pyrimidine-2,4-dione derivatives?

- Structural Validation : Confirm compound purity and identity via NMR and HRMS to rule out impurities .

- Assay Standardization : Control variables like cell lines (e.g., Staphylococcus aureus ATCC 25923 vs. clinical isolates) and solvent (DMSO concentration ≤1%) .

- SAR Analysis : Compare substituent effects. For example, 2-fluorobenzyl groups may enhance antimicrobial activity over non-fluorinated analogs due to increased lipophilicity and membrane penetration .

Q. What methodologies are used to analyze the reaction mechanisms of this compound in nucleophilic substitution or cyclocondensation reactions?

- Kinetic Studies : Monitor reaction progress via HPLC or TLC to determine rate laws and intermediate stability .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways in alkylation reactions .

- Computational Modeling : Simulate transition states (e.g., Gaussian 09) to identify energy barriers for steps like ring closure in cyclocondensation .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- All methodologies are derived from peer-reviewed studies on analogous pyrimidine-diones.

- Contradictions in biological data require rigorous validation of experimental protocols and structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。